Foramidocillin
Description
Foramidocillin is a semi-synthetic β-lactam antibiotic derived from 6-aminopenicillanic acid (6-APA) via chemical modification at the C-6 position. Its distinguishing feature is the presence of a 6α-formamido group (NHCHO) on the penicillin nucleus, a structural alteration designed to enhance stability against β-lactamases and broaden antimicrobial activity . This modification differentiates it from classical penicillins like amoxicillin and methicillin, which lack substituents at the 6α position. This compound’s development aimed to address limitations in older β-lactams, particularly resistance in Gram-negative pathogens.
Properties
Molecular Formula |
C24H28N6O10S |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N6O10S/c1-4-28-7-8-29(18(36)17(28)35)22(40)26-14(11-5-6-12(32)13(33)9-11)16(34)27-24(25-10-31)20(39)30-15(19(37)38)23(2,3)41-21(24)30/h5-6,9-10,14-15,21,32-33H,4,7-8H2,1-3H3,(H,25,31)(H,26,40)(H,27,34)(H,37,38)/t14?,15-,21+,24+/m0/s1 |
InChI Key |
BLHZPPIRNRDRSC-YZAVLOLCSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)N[C@]3([C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC=O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC=O |
Synonyms |
BRL 36650 BRL-36650 fomidacillin foramidocillin formidacillin sodium 6 beta-(D-2-(4-ethyl-2,3-dioxopiperazine-1-yl)carbonylamino)-2-(3,4-dihydroxyphenyl)acetamido-6 alpha-formamido-penicillinate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Temocillin
- Structural Feature : Contains a 6α-methoxy group (OMe) instead of the formamido group in Foramidocillin .
- Activity: Temocillin exhibits narrow-spectrum activity against Enterobacteriaceae but is ineffective against Pseudomonas aeruginosa and Gram-positive bacteria.
- Pharmacokinetics : Long half-life (~5 hours) due to high protein binding, enabling once-daily dosing.
Amoxicillin
- Structural Feature : Lacks a 6α-substituent, making it susceptible to hydrolysis by β-lactamases.
- Activity : Broad-spectrum against Gram-positive bacteria and some Gram-negative strains but ineffective against β-lactamase-producing organisms. Often combined with β-lactamase inhibitors (e.g., clavulanic acid) to enhance efficacy .
Piperacillin
- Structural Feature : A ureido-penicillin with a bulky side chain at the 6α position, enhancing antipseudomonal activity.
- Activity: Broad-spectrum coverage, including P. aeruginosa, but requires co-administration with tazobactam to counteract β-lactamase resistance.
Comparative Efficacy and Resistance Profiles
Table 1: In Vitro Activity Against Key Pathogens
| Compound | Enterobacteriaceae (ESBL-) | ESBL+ Enterobacteriaceae | P. aeruginosa | Gram-Positive Bacteria |
|---|---|---|---|---|
| This compound | +++ | ++ | + | + |
| Temocillin | +++ | + | - | - |
| Amoxicillin | ++ | - | - | +++ |
| Piperacillin | +++ | - | +++ | ++ |
Key: +++ (high activity), ++ (moderate), + (low), - (none)
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Temocillin | Amoxicillin | Piperacillin |
|---|---|---|---|---|
| Half-life (hours) | 3.5–4.5 | 4.5–5.5 | 1–1.5 | 0.8–1.2 |
| Protein Binding (%) | 85–90 | 85–90 | 18–20 | 16–30 |
| Renal Excretion (%) | 60–70 | 70–80 | 75–85 | 50–60 |
Resistance Mechanisms
- This compound: Resistance arises primarily via mutations in penicillin-binding proteins (PBPs) or overexpression of efflux pumps, as seen in Acinetobacter baumannii .
- Temocillin : Vulnerable to ESBLs and carbapenemases but stable against AmpC β-lactamases.
- Piperacillin : Rapid hydrolysis by ESBLs and carbapenemases necessitates inhibitor combinations.
Clinical and Regulatory Considerations
- Clinical Trials: this compound’s in vivo efficacy has been demonstrated in murine models for urinary tract infections caused by ESBL-producing E.
- Regulatory Status : Unlike Temocillin (approved in Europe for multidrug-resistant infections), this compound is investigational. Its development aligns with guidelines requiring comparative assessments against reference products (e.g., structural analogs) for safety and efficacy .
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